Benzene, 1,1'-(cyclobutylidenemethylene)bis-
Description
Benzene, 1,1'-(cyclobutylidenemethylene)bis- (CAS: Not explicitly provided in evidence) is a bicyclic aromatic compound featuring two benzene rings linked by a cyclobutylidene methylene group. This structure consists of a four-membered cyclobutane ring fused to a methylene bridge (–CH₂–), creating a spiro-like connection between the aromatic rings. The compound’s rigidity and strained cyclobutane ring influence its reactivity, thermal stability, and applications in polymer degradation studies or synthetic intermediates .
Properties
IUPAC Name |
[cyclobutylidene(phenyl)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16/c1-3-8-14(9-4-1)17(16-12-7-13-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVVTHBFDIVZAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454690 | |
| Record name | Benzene, 1,1'-(cyclobutylidenemethylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432-53-7 | |
| Record name | Benzene, 1,1'-(cyclobutylidenemethylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(cyclobutylidenemethylene)bis- typically involves the reaction of cyclobutylidene intermediates with benzene derivatives. One common method is the Friedel-Crafts alkylation, where cyclobutylidene chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of Benzene, 1,1’-(cyclobutylidenemethylene)bis- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction mixture is then subjected to purification steps, including distillation and recrystallization, to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1,1’-(cyclobutylidenemethylene)bis- can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon. The reduction typically targets the cyclobutylidene group, converting it into a cyclobutane ring.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. Reagents such as bromine or nitric acid can introduce substituents onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in the presence of iron(III) bromide or nitric acid with sulfuric acid.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Cyclobutane derivatives.
Substitution: Brominated or nitrated benzene derivatives.
Scientific Research Applications
Chemistry: Benzene, 1,1’-(cyclobutylidenemethylene)bis- is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and polymers.
Biology and Medicine: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is also investigated for its potential use in drug development, particularly in designing molecules that can interact with specific protein targets.
Industry: In the industrial sector, Benzene, 1,1’-(cyclobutylidenemethylene)bis- is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and high-performance polymers.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(cyclobutylidenemethylene)bis- involves its interaction with various molecular targets. The compound’s aromatic rings can participate in π-π interactions with other aromatic systems, while the cyclobutylidene group can undergo ring-opening reactions under certain conditions. These interactions and reactions enable the compound to exert its effects in chemical and biological systems.
Comparison with Similar Compounds
Benzene, 1,1'-(cyclobutane-1,2-diyl)bis-
- Structure : Two benzene rings connected via a 1,2-cyclobutane diyl group.
- Properties : The saturated cyclobutane ring reduces strain compared to the cyclobutylidene group but maintains rigidity. Found in pyrolysis bio-oils (3.14% area in lignin-derived oils) .
- Key Difference : Higher thermal stability due to single-bonded cycloalkane vs. strained cyclobutylidene.
Benzene, 1,1'-(1,3-propanediyl)bis-
Benzene, 1,1'-(1,4-butanediyl)bis-
- Structure : Butane chain (–CH₂–CH₂–CH₂–CH₂–) as a bridge.
- Applications: Minor component (3.35% area) in catalytic lignin pyrolysis .
- Thermal Behavior : Longer aliphatic chains decompose at higher temperatures than cyclobutylidene-linked compounds.
Substituted Cyclobutane Derivatives
Benzene, 1,1'-(1-fluoro-1,2-cyclobutanediyl)bis-, trans-
Benzene, 1,1'-(1-isothiocyanatoethylidene)bis-
- Structure : Ethylidene bridge with isothiocyanate (–N=C=S) substituent.
- Functionality : Reactive isothiocyanate group enables use in polymer cross-linking. Molecular weight: 239.08 g/mol .
Ethylene and Styrene-Linked Derivatives
Benzene, 1,1'-(2-butene-1,4-diyl)bis-
Benzene, 1,1'-(1-methyl-1,2-ethanediyl)bis-
- Structure : Branched ethylene bridge with a methyl substituent.
- GC/MS Data : Retention time 16.91 min, trace mass 105 .
- Comparison : Steric hindrance from methyl groups reduces packing efficiency, lowering melting points.
Data Tables: Key Compounds in Pyrolysis Studies
Catalytic and Thermal Behavior
- Catalytic Influence : Zeolite Y increases yields of rigid bicyclic compounds (e.g., cyclobutane-linked derivatives) by promoting dehydrogenation and cyclization .
- Thermal Degradation : Cyclobutylidene-linked compounds decompose at ~350–500°C, producing styrene and benzene derivatives, while propane/butane-bridged analogs fragment earlier .
Biological Activity
Benzene, 1,1'-(cyclobutylidenemethylene)bis- (CAS No. 1432-53-7) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
- Chemical Formula : C16H14
- Molecular Weight : 210.28 g/mol
- IUPAC Name : Benzene, 1,1'-(cyclobutylidenemethylene)bis-
- Structure : The compound features a biphenyl structure with cyclobutylidene groups that influence its reactivity and biological interactions.
Biological Activity Overview
Benzene derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of benzene, 1,1'-(cyclobutylidenemethylene)bis- suggests potential interactions with various biological targets.
Key Biological Activities
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against a range of pathogens.
- Cytotoxicity : Research has shown that derivatives of benzene compounds can demonstrate significant cytotoxic effects against various cancer cell lines.
The biological activity of benzene, 1,1'-(cyclobutylidenemethylene)bis- is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activity and receptor binding, leading to various pharmacological effects.
Key Targets
- Muscarinic Receptors : Some studies suggest that derivatives can bind to muscarinic receptors (M1-M5), functioning as antagonists and potentially offering therapeutic applications in cholinergic signaling disorders.
Study on Cytotoxicity
A notable study evaluated the cytotoxic effects of a series of related compounds against murine P388 and L1210 cells as well as human Molt 4/C8 and CEM T-lymphocytes. The findings revealed that certain derivatives exhibited lower IC(50) values compared to established chemotherapeutic agents like melphalan, indicating a promising potential for therapeutic use in oncology .
| Compound | Cell Line | IC(50) Value (µM) | Comparison |
|---|---|---|---|
| 1,4-bis(3-Dimethylaminomethyl-2-oxo-1-cyclohexylmethylene)benzene dihydrochloride | P388 | <0.5 | More potent than melphalan |
| Benzene, 1,1'-(cyclobutylidenemethylene)bis- | CEM T-lymphocytes | TBD | TBD |
Antimicrobial Studies
Further investigations into the antimicrobial properties of benzene derivatives have shown effectiveness against various bacterial strains. These studies highlight the compound's potential use in developing new antimicrobial agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
